molecular formula C15H19N5O2S B11237009 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11237009
M. Wt: 333.4 g/mol
InChI Key: UNPKEZNJTFXION-UHFFFAOYSA-N
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Description

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is a complex organic compound that features a thiadiazole ring and a cycloheptapyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with a suitable acylating agent to form the desired acetamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted acetamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its efficacy against various bacterial strains and cancer cell lines, making it a promising candidate for drug development .

Industry

In the industrial sector, N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell death. In anticancer applications, it induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
  • N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE

Uniqueness

Compared to similar compounds, N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE stands out due to its unique combination of a thiadiazole ring and a cycloheptapyridazine moiety.

Properties

Molecular Formula

C15H19N5O2S

Molecular Weight

333.4 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C15H19N5O2S/c1-2-13-17-18-15(23-13)16-12(21)9-20-14(22)8-10-6-4-3-5-7-11(10)19-20/h8H,2-7,9H2,1H3,(H,16,18,21)

InChI Key

UNPKEZNJTFXION-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2

Origin of Product

United States

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